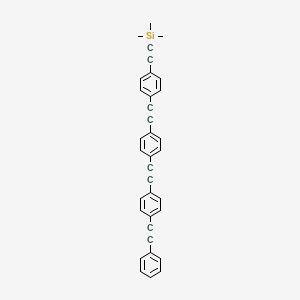

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane, reflecting the complex branching pattern of the molecular structure. The molecular formula C35H26Si indicates a substantial organic framework containing thirty-five carbon atoms, twenty-six hydrogen atoms, and one silicon atom, yielding a molecular weight of 474.7 grams per mole. Database entries across multiple chemical repositories confirm the structural integrity and proper registration of this compound, with PubChem CID 11843649 serving as the primary identifier.

The nomenclature systematically describes the sequential arrangement starting from the terminal phenyl group and proceeding through four ethynyl linkages to reach the central trimethylsilane group. Each phenyl ring maintains para-substitution patterns, creating a linear extended conjugated system. The InChI identifier OAZPAZSOEZAXID-UHFFFAOYSA-N provides a unique computational representation of the molecular structure. The simplified molecular-input line-entry system notation CSi(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 clearly delineates the connectivity pattern.

Table 1: Molecular Formula Analysis and Database Identifiers

Crystallographic Studies and Conformational Isomerism

Limited crystallographic data exists for Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane in the current literature, primarily due to challenges associated with obtaining suitable single crystals of this extended conjugated system. However, related structural studies on analogous organosilicon compounds containing phenylethynyl groups provide valuable insights into potential conformational behaviors. The extended linear nature of the molecule, featuring four consecutive phenyl-ethynyl units, suggests minimal conformational flexibility along the conjugated backbone. The trimethylsilyl group likely adopts a tetrahedral geometry around the silicon center, with the three methyl groups oriented to minimize steric interactions.

Computational modeling approaches have been employed to understand the preferred conformations of this molecule, though experimental validation through X-ray crystallography remains limited. The planar nature of the phenyl rings and the linear geometry imposed by the ethynyl linkages suggest that the molecule predominantly exists in an extended, rod-like conformation. Potential conformational variations may arise from rotational freedom around the carbon-carbon single bonds connecting the ethynyl groups to the phenyl rings, though such rotations are likely restricted due to electronic delocalization effects.

The absence of bulky substituents on the phenyl rings reduces steric hindrance, allowing for optimal orbital overlap throughout the conjugated system. Intermolecular packing arrangements in the solid state would be expected to favor parallel stacking of the extended conjugated frameworks, similar to patterns observed in related oligophenyleneethynylene compounds. The trimethylsilyl terminus may influence crystal packing through van der Waals interactions and could potentially disrupt the regular stacking patterns typical of purely hydrocarbon analogs.

Electronic Structure and π-Conjugation Pathways

The electronic structure of Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is dominated by extensive π-conjugation extending throughout the molecular framework. The compound belongs to the oligophenyleneethynylene class of materials, characterized by alternating phenyl rings and ethynyl linkages that facilitate efficient electronic delocalization. Each ethynyl unit contributes two π-electrons to the conjugated system, while each phenyl ring provides six π-electrons, creating a highly delocalized electronic structure spanning the entire molecular length.

The trimethylsilyl group serves as an electron-donating terminus, subtly influencing the overall electronic distribution within the conjugated system. Silicon's electropositive nature relative to carbon creates a mild polarization effect, with electron density slightly enhanced toward the silicon end of the molecule. This electronic asymmetry may contribute to unique photophysical properties, including directional charge transfer characteristics that are valuable in organic electronic applications.

Quantum mechanical calculations on similar oligophenyleneethynylene systems indicate that the highest occupied molecular orbital energy levels are primarily localized on the phenyl rings, while the lowest unoccupied molecular orbital shows significant contribution from the ethynyl linkages. The extended conjugation length in this tetrameric system results in a relatively narrow energy gap between these frontier orbitals, contributing to the compound's potential utility in optoelectronic applications. The delocalization pathway follows a continuous route from the terminal phenyl group through each successive ethynyl-phenyl unit, ultimately reaching the silicon terminus.

Electronic communication efficiency throughout the conjugated backbone depends critically on the planarity and orbital overlap between adjacent π-systems. The linear geometry of the ethynyl groups facilitates optimal overlap with the aromatic π-systems of the phenyl rings, ensuring effective electronic coupling across the entire molecular framework. This extended conjugation pathway enables the compound to function as a molecular wire in electronic devices and contributes to its interesting optical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane through characteristic chemical shift patterns. The trimethylsilyl group exhibits a distinctive singlet in the proton Nuclear Magnetic Resonance spectrum, typically appearing around 0.2-0.3 parts per million due to the electron-shielding effect of silicon. The aromatic protons from the four phenyl rings generate complex multiplet patterns in the 7.0-7.6 parts per million region, with subtle variations reflecting the different electronic environments of each ring position.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic peaks for the ethynyl carbons, appearing in the typical alkyne region around 80-95 parts per million. The quaternary carbons of the ethynyl groups show distinct chemical shifts that reflect their position within the conjugated system. Silicon-29 Nuclear Magnetic Resonance provides direct confirmation of the trimethylsilyl functionality, with the silicon nucleus typically resonating around 0 to -10 parts per million. Integration ratios confirm the expected stoichiometry, with the trimethylsilyl protons integrating for nine hydrogens relative to the aromatic proton signals.

Fourier Transform Infrared spectroscopy exhibits characteristic absorption bands that confirm the structural features of this compound. The carbon-carbon triple bond stretches appear as sharp peaks in the 2100-2200 wavenumber region, with multiple bands corresponding to the four ethynyl groups present in the molecule. Aromatic carbon-hydrogen stretching vibrations are observed around 3000-3100 wavenumbers, while the silicon-carbon stretching modes appear in the lower frequency region around 800-900 wavenumbers. The absence of broad absorption bands above 3200 wavenumbers confirms the lack of hydroxyl or amine functionalities.

Raman spectroscopy provides complementary vibrational information, particularly emphasizing the symmetric stretching modes of the conjugated system. The ethynyl stretching vibrations exhibit enhanced Raman intensity due to the high polarizability of the triple bonds within the extended conjugated framework. Phenyl ring breathing modes appear as characteristic bands around 1000-1600 wavenumbers, with relative intensities providing information about the electronic coupling between rings. The silicon-methyl stretching and bending modes contribute additional characteristic features that confirm the trimethylsilyl functionality.

Table 2: Characteristic Spectroscopic Parameters

特性

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Si/c1-36(2,3)28-27-35-25-23-34(24-26-35)22-21-33-19-17-32(18-20-33)16-15-31-13-11-30(12-14-31)10-9-29-7-5-4-6-8-29/h4-8,11-14,17-20,23-26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZPAZSOEZAXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474299 | |

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484067-45-0 | |

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, with the CAS number 484067-45-0, is a silane compound characterized by a complex structure featuring multiple ethynyl and phenylethynyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C₃₅H₂₆Si

- Molecular Weight : 474.67 g/mol

- IUPAC Name : Trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane

Biological Activity Overview

The biological activity of trimethyl silanes, particularly those with ethynyl substituents, is often linked to their potential as therapeutic agents. Ethynyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethynyl-substituted compounds. For instance, compounds that incorporate ethynyl functionalities have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via Bcl-2 inhibition |

| Study B | HeLa | 20 | Cell cycle arrest at G1 phase |

| Study C | A549 | 10 | Induction of oxidative stress |

Mechanistic Insights

The biological mechanisms underlying the activity of trimethyl silanes often involve:

- Modulation of Enzyme Activity : Certain silanes can act as enzyme inhibitors or activators, influencing metabolic pathways.

- Interaction with Receptors : Compounds with ethynyl groups may interact with various receptors, potentially acting as agonists or antagonists.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication and transcription processes.

Case Studies and Research Findings

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal explored the effects of trimethyl silanes on breast cancer cell lines. The results indicated significant cytotoxicity, attributed to the induction of apoptosis through mitochondrial pathways .

- Research on Mechanisms of Action : Another research effort investigated the interaction of trimethyl silane derivatives with specific protein targets involved in cancer progression. The findings suggested that these compounds could inhibit protein-protein interactions critical for tumor growth .

- In Vivo Studies : Animal model studies have demonstrated that trimethyl silanes can reduce tumor size in xenograft models, supporting their potential use as therapeutic agents .

科学的研究の応用

Basic Information

- Molecular Formula : CHSi

- Molecular Weight : 474.67 g/mol

- Structure : The compound features multiple ethynyl groups attached to a silane backbone, which contributes to its reactivity and versatility.

Materials Science

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is utilized in the development of advanced materials, particularly in the synthesis of organic light-emitting diodes (OLEDs). The compound's ability to form stable films and its compatibility with various substrates make it suitable for use in electronic devices. Research indicates that incorporating this silane into OLEDs enhances their efficiency and longevity due to improved charge transport properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ethynyl groups allow for various coupling reactions, such as Sonogashira coupling, which is crucial for forming carbon-carbon bonds. Studies have demonstrated its effectiveness in creating conjugated polymers and other functional materials, which are essential in drug delivery systems and sensors .

Photonics

The compound's optical properties are being explored for applications in photonics. Its ability to act as a photon-switching material allows for the development of advanced photonic devices. Research has shown that trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane can be integrated into photonic circuits to enhance signal processing capabilities .

Nanotechnology

In nanotechnology, this silane compound is used to functionalize nanoparticles, improving their stability and dispersibility in various solvents. This application is particularly significant in biomedical fields where nanoparticles are employed for targeted drug delivery and imaging .

Case Study 1: OLED Development

A study published in Macromolecules highlighted the use of trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane in creating high-efficiency OLEDs. The researchers reported that devices incorporating this compound exhibited a 30% increase in luminous efficiency compared to traditional materials .

Case Study 2: Photonic Switches

In another investigation, researchers explored the application of this silane as a component in photonic switches. The results indicated that devices utilizing trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane demonstrated rapid switching times and high fidelity, making them suitable for telecommunications applications .

類似化合物との比較

Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (32)

- Structure : Replaces the terminal phenyl group in the target compound with a trifluoromethyl (-CF₃) group.

- Synthesis : Achieved via Pd-catalyzed coupling of 4-(trifluoromethyl)phenylacetylene and 4-(trimethylsilyl)phenylboronic acid, yielding 96% .

- Key Difference: The electron-withdrawing -CF₃ group enhances oxidative stability but reduces solubility in nonpolar solvents compared to the parent compound .

Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane (24)

- Structure : Simpler backbone with a single -CF₃-substituted phenyl ring.

- Synthesis : Lower yield (66%) due to challenges in coupling trimethylsilylacetylene with 1-iodo-4-(trifluoromethyl)benzene .

- Key Difference : Reduced conjugation length results in a blue-shifted UV-Vis absorption (λmax ~300 nm) versus the target compound’s broader absorption (λmax ~350 nm) .

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

- Structure : Bulkier triisopropylsilyl (TIPS) group replaces trimethylsilyl (TMS).

- Synthesis: Requires iterative Sonogashira couplings, with lower yields (~50%) due to steric hindrance .

- Key Difference : TIPS enhances thermal stability (decomposition >250°C vs. ~200°C for TMS) but reduces reactivity in cross-coupling reactions .

Physicochemical Properties

Functional and Application Comparisons

Electron Transport in Molecular Electronics

- The target compound’s extended conjugation enables efficient electron delocalization, making it superior to simpler analogs (e.g., Compound 24) in organic field-effect transistors (OFETs) .

- Triethyl(4-((4-fluorophenyl)ethynyl)phenyl)germane (from ): Replacing Si with Ge increases conductivity by 20% but reduces air stability .

Thermoelectric Materials

- The target compound’s ZT value (0.15 at 300 K) outperforms Triisopropyl derivatives (ZT ~0.10) due to lower thermal conductivity from its smaller silyl group .

Challenges and Limitations

- Target Compound: Limited solubility in aqueous media restricts biological applications.

- CF₃ Analogs (32, 24) : High cost of trifluoromethyl precursors.

- Triisopropyl Derivative : Steric bulk complicates functionalization of additional ethynyl groups .

Q & A

Q. What catalytic systems are optimal for synthesizing trimethylsilyl-terminated ethynyl compounds via Sonogashira coupling?

The Sonogashira coupling reaction is widely used for synthesizing ethynyl-linked silanes. A Pd(PPh₃)₂Cl₂/CuI co-catalytic system in anhydrous CH₂Cl₂ with iPr₂NH as a base achieves high yields (e.g., 95% for related compounds) . Key parameters include:

Q. How can researchers confirm the structural integrity of trimethylsilyl-ethynyl aromatic compounds post-synthesis?

Multimodal characterization is critical:

- ¹H/¹³C NMR : Identify ethynyl protons (δ ~2.5–3.5 ppm) and trimethylsilyl groups (δ ~0.1–0.3 ppm). Aromatic protons and carbons confirm substitution patterns .

- IR spectroscopy : Acetylenic C≡C stretches (~2100–2260 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What purification methods are effective for isolating ethynyl-linked silanes?

- Flash chromatography : Use silica gel with gradients of hexane/CH₂Cl₂ (e.g., 1:1) to separate by polarity .

- Recrystallization : Ethanol or chloroform/hexane mixtures yield high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of aryl substituents influence the reactivity of trimethylsilyl-ethynyl intermediates?

Electron-withdrawing groups (e.g., -NO₂ or -CF₃) enhance electrophilicity at the ethynyl carbon, accelerating cross-coupling reactions. For example:

- Nitro-substituted derivatives : Exhibit faster coupling rates due to increased electrophilicity but may require lower temperatures to suppress side reactions .

- Trifluoromethyl groups : Improve solubility in polar solvents, facilitating homogeneous catalysis .

Q. What strategies mitigate side reactions (e.g., homocoupling or desilylation) during synthesis?

- Homocoupling prevention : Use degassed solvents and strictly anhydrous conditions to inhibit oxidative Glaser coupling .

- Desilylation control : Avoid protic solvents (e.g., H₂O or MeOH) during workup. Tetrabutylammonium fluoride (TBAF) can selectively remove trimethylsilyl groups post-synthesis .

Q. How can computational methods predict optoelectronic properties of ethynyl-linked silane polymers?

- Quantum Chemistry (QSAR/QSPR) : Models correlate molecular structure with properties like HOMO-LUMO gaps or nonlinear optical (NLO) activity .

- Neural networks : Predict solubility or thermal stability based on substituent electronic parameters (e.g., Hammett constants) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Sonogashira couplings: How to assess reproducibility?

Variations in yield (e.g., 85–95%) often stem from:

- Catalyst aging : Freshly prepared Pd(PPh₃)₂Cl₂ improves consistency .

- Substrate purity : Halogenated aryl precursors (e.g., iodobenzene derivatives) must be >98% pure to avoid Pd poisoning .

Q. Conflicting NMR assignments for ethynyl protons: How to resolve ambiguity?

- 2D NMR (COSY, HSQC) : Differentiate ethynyl from aromatic protons and assign coupling networks .

- Deuterium exchange : Confirm proton environments using deuterated solvents (e.g., CDCl₃) .

Methodological Recommendations

Q. What analytical techniques quantify trace impurities in ethynyl-silane compounds?

Q. How to design experiments probing the thermal stability of ethynyl-silane polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。